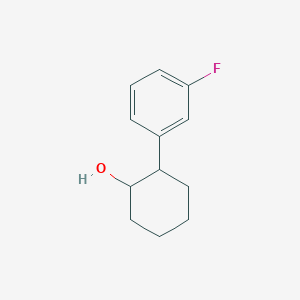

trans-2-(3-Fluorophenyl)cyclohexanol

Description

Significance of Fluorinated Organic Compounds in Chemical Research

The incorporation of fluorine into organic molecules has become a cornerstone of contemporary chemical research, primarily due to the unique and profound effects this element imparts on a compound's properties. nbinno.comalfa-chemistry.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without causing significant steric hindrance. chimia.ch The carbon-fluorine (C-F) bond is exceptionally strong (approximately 485 kJ mol⁻¹ compared to 416 kJ mol⁻¹ for a C-H bond), which often leads to enhanced thermal and metabolic stability in fluorinated compounds. chimia.ch

In medicinal chemistry, the introduction of fluorine can dramatically improve a drug's efficacy. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. alfa-chemistry.com The strategic placement of fluorine can influence a molecule's lipophilicity, bioavailability, and binding affinity to target proteins. chimia.ch By altering the electronic properties of a molecule, fluorine can modify the pKa of nearby functional groups, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govethernet.edu.et

Beyond pharmaceuticals, fluorinated compounds are vital in materials science. alfa-chemistry.com They are used to create polymers with high chemical resistance and thermal stability, such as Teflon®. acs.orgnih.gov Their unique properties also find applications in the development of liquid crystals, specialty lubricants, and water-repellent coatings. nbinno.comalfa-chemistry.com

Overview of Cyclohexanol (B46403) Scaffolds in Synthetic Chemistry

The cyclohexanol ring is a prevalent structural motif in a vast array of organic compounds, including natural products, pharmaceuticals, and functional materials. nih.gov This six-membered carbocyclic scaffold is not merely a passive framework; its conformational flexibility (existing primarily in a stable chair conformation) and the stereochemical arrangement of its substituents are critical to its function. mdpi.com

In synthetic chemistry, cyclohexanol derivatives serve as versatile building blocks and chiral auxiliaries. wikipedia.org The hydroxyl group can be easily modified or can direct subsequent chemical transformations. The stereochemistry of the hydroxyl group and other substituents on the ring is crucial for biological activity and for inducing asymmetry in chemical reactions. wikipedia.org For instance, optically active 2-arylcyclohexanols, such as trans-2-phenyl-1-cyclohexanol, are well-known chiral auxiliaries used to control the stereochemical outcome of reactions. wikipedia.orggoogle.com

Recent research has also explored the "deconstructive functionalization" of cyclohexanols, a strategy that involves selectively breaking C-C bonds within the ring to create linear molecules with functional groups at specific positions. nih.gov This innovative approach transforms a common cyclic structure into a more complex, functionalized acyclic product, highlighting the utility of the cyclohexanol scaffold for rapidly building molecular complexity. nih.gov

Scope and Research Focus on trans-2-(3-Fluorophenyl)cyclohexanol

This compound is a specific molecule that embodies the synthetic strategies discussed above. While extensive, dedicated research on this particular compound is not widely published, its structure suggests a clear research focus based on the well-established principles of its components. The molecule combines a cyclohexanol ring with a 3-fluorophenyl group, creating a chiral structure with specific stereochemistry ('trans') at the 1 and 2 positions.

The primary research interest in this compound would likely lie in its potential as a chiral building block or ligand in asymmetric synthesis. The synthesis of analogous compounds, such as optically active trans-2-(3-chlorophenyl)-1-cyclohexanol, has been described in the context of creating chiral sources for asymmetric transformations. google.com The synthetic route to such compounds often involves the asymmetric dihydroxylation of a corresponding 1-arylcyclohexene, followed by selective dehydroxylation. wikipedia.orggoogle.com

Furthermore, the presence of the 3-fluorophenyl group makes it a valuable intermediate for medicinal chemistry research. The fluorine atom can serve as a metabolic blocker or engage in specific interactions with biological targets. nih.gov Therefore, derivatives of this compound could be synthesized and screened for various biological activities. Research would focus on elucidating its three-dimensional structure, developing efficient stereoselective synthetic routes, and exploring its utility in asymmetric catalysis and as a scaffold for new therapeutic agents.

Below is a data table summarizing the key properties and potential research areas for the title compound, inferred from related structures.

| Property | Description |

| Molecular Formula | C₁₂H₁₅FO |

| Structure | A cyclohexanol ring substituted at position 1 with a hydroxyl group (-OH) and at position 2 with a 3-fluorophenyl group. The 'trans' configuration indicates the two substituents are on opposite sides of the ring. |

| Key Structural Features | Chiral centers, fluorinated aromatic ring, secondary alcohol. |

| Potential Synthetic Route | Asymmetric dihydroxylation of 1-(3-fluorophenyl)cyclohexene followed by stereoselective reduction. wikipedia.org |

| Primary Research Focus | Development as a chiral auxiliary or ligand for asymmetric catalysis. wikipedia.orggoogle.com |

| Secondary Research Focus | Use as a building block for the synthesis of novel pharmaceutical compounds, leveraging the known effects of fluorine on bioactivity. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H15FO |

|---|---|

Molecular Weight |

194.24 g/mol |

IUPAC Name |

2-(3-fluorophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12,14H,1-2,6-7H2 |

InChI Key |

IENDGNAFCBHKHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=CC(=CC=C2)F)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of Trans 2 3 Fluorophenyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For trans-2-(3-Fluorophenyl)cyclohexanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, provides a detailed map of the atomic connectivity and spatial arrangement.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, cyclohexyl, and hydroxyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the hydroxyl group, as well as the anisotropic effect of the aromatic ring.

The trans-diaxial relationship between the protons on C1 and C2 is a key stereochemical feature, which is expected to result in a large axial-axial coupling constant (³JHH), typically in the range of 8-12 Hz. This large coupling constant is a diagnostic indicator of the trans configuration of the substituents on the cyclohexane (B81311) ring.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (C4'-H, C5'-H, C6'-H) | 6.90 - 7.40 | m | - |

| Aromatic H (C2'-H) | 6.80 - 7.10 | m | - |

| Cyclohexyl H (C1-H) | 3.50 - 3.70 | ddd | J ≈ 10, 8, 4 |

| Cyclohexyl H (C2-H) | 2.80 - 3.00 | ddd | J ≈ 12, 10, 4 |

| Cyclohexyl H (other) | 1.20 - 2.20 | m | - |

| Hydroxyl H (OH) | 1.50 - 2.50 | br s | - |

Note: Predicted data is based on analogous compounds and spectroscopic principles. Actual values may vary.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will induce C-F coupling, which can be observed for the carbon atoms of the fluorophenyl ring. The chemical shifts of the cyclohexyl carbons will be influenced by the hydroxyl and fluorophenyl substituents.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C3') | 161 - 164 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C (C1') | 145 - 148 (d, ³JCF ≈ 7 Hz) |

| Aromatic C (C5') | 129 - 131 (d, ³JCF ≈ 8 Hz) |

| Aromatic C (C6') | 122 - 124 (d, ⁴JCF ≈ 3 Hz) |

| Aromatic C (C4') | 114 - 116 (d, ²JCF ≈ 21 Hz) |

| Aromatic C (C2') | 112 - 114 (d, ²JCF ≈ 22 Hz) |

| Cyclohexyl C (C1) | 74 - 77 |

| Cyclohexyl C (C2) | 52 - 55 |

| Cyclohexyl C (C3, C4, C5, C6) | 24 - 35 |

Note: Predicted data is based on analogous compounds and spectroscopic principles. Actual values may vary.

¹⁹F NMR for Fluorine Chemical Shift Analysis and Conformation

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound will be characteristic of a fluorine atom attached to an aromatic ring. The precise chemical shift can provide insights into the electronic environment and conformation of the molecule. For aromatic fluorine compounds, the chemical shift is typically observed in the range of -110 to -120 ppm relative to a standard such as CFCl₃.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy): A COSY experiment will reveal the ¹H-¹H coupling network within the molecule, confirming the connectivity of the protons on the cyclohexane ring and within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection between the cyclohexyl ring and the fluorophenyl group, as well as for assigning quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₅FO), the expected molecular weight is approximately 194.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 194 would be expected. The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion, giving a significant peak at m/z 176. Another prominent fragmentation pathway would be the cleavage of the bond between the cyclohexane ring and the fluorophenyl group, leading to characteristic fragment ions.

Expected Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment |

| 194 | [M]⁺ |

| 176 | [M - H₂O]⁺ |

| 95 | [C₆H₄F]⁺ |

| 99 | [C₆H₁₁O]⁺ |

Note: Fragmentation patterns are predictions and can vary based on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-carbon (C=C) aromatic, and carbon-fluorine (C-F) bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Cyclohexane |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1150 | C-F stretch | Aryl fluoride |

| 1100 - 1000 | C-O stretch | Alcohol |

Note: The broadness of the O-H stretch is due to hydrogen bonding.

X-ray Crystallography for Solid-State Absolute and Relative Configuration Determination

Following an extensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound was found. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, cannot be provided at this time.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential to definitively confirm the trans relative stereochemistry of the hydroxyl and 3-fluorophenyl groups on the cyclohexyl ring. Furthermore, for a chiral molecule like this compound, analysis of a single crystal of one enantiomer would allow for the determination of its absolute configuration.

While experimental data for the target compound is not available, the principles of X-ray crystallography indicate that such an analysis would involve irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This information would subsequently confirm the diequatorial arrangement of the bulky 3-fluorophenyl and hydroxyl substituents on the chair-form cyclohexyl ring, a hallmark of the trans configuration, which is generally the more thermodynamically stable isomer.

Without experimental crystallographic data, any detailed discussion of the solid-state structure, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group, remains speculative. Further research involving the synthesis and crystallization of this compound would be required to perform an X-ray diffraction analysis and provide the specific structural details requested.

Computational Chemistry Studies on Trans 2 3 Fluorophenyl Cyclohexanol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of organic molecules. mdpi.commdpi.com For trans-2-(3-Fluorophenyl)cyclohexanol, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has shown to provide a good balance between accuracy and efficiency for structural and spectroscopic data. ajchem-a.comum.es

The conformational landscape of substituted cyclohexanes is a classic area of stereochemical study. For this compound, the cyclohexane (B81311) ring can exist in two primary chair conformations: one where the 3-fluorophenyl and hydroxyl groups are both in equatorial positions (diequatorial) and another where they are both in axial positions (diaxial).

DFT-based geometry optimization is employed to find the lowest energy (most stable) structure for each possible conformer. mendeley.com The calculations systematically adjust the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. A potential energy surface scan can be performed by systematically rotating key bonds, such as the C-C bond connecting the two rings and the C-O bond of the alcohol, to identify all stable conformers and the energy barriers between them. mendeley.com

Studies on similar molecules, like trans-2-fluorocyclohexanol, have shown that the diequatorial conformer is generally more stable than the diaxial one. psu.edursc.org This preference is primarily due to the avoidance of 1,3-diaxial interactions that destabilize the diaxial form. For this compound, the bulky 3-fluorophenyl group would strongly favor an equatorial position. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom on the phenyl ring might also influence the relative stability of certain rotational isomers, a factor that can be accurately modeled by DFT.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of this investigation. ajchem-a.com

HOMO represents the ability of a molecule to donate an electron and is associated with nucleophilic character.

LUMO represents the ability of a molecule to accept an electron and is associated with electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netdergipark.org.tr For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic ring's antibonding orbitals.

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

The Molecular Electrostatic Potential (MEP) surface is another powerful tool for analyzing reactivity. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of the molecule. ajchem-a.com

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this molecule, these would be centered around the electronegative oxygen and fluorine atoms.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. This would primarily be the hydrogen atom of the hydroxyl group. The MEP map provides a clear, intuitive guide to the molecule's reactive sites.

After achieving a stable geometry through optimization, a vibrational frequency calculation is performed. This analysis serves two main purposes. First, it confirms that the optimized structure is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies; the presence of any imaginary frequencies would indicate a transition state rather than a stable conformer. Second, it predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts. um.esnih.gov The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σref - σsample.

Comparing the computationally predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts with experimental values is a robust method for verifying the proposed structure and its dominant conformation in solution. um.es Discrepancies between calculated and experimental values can often be explained by solvent effects or dynamic processes not fully captured in the gas-phase calculation. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H (on C-OH) | 3.65 | 3.71 |

| C (C-OH) | 74.2 | 74.8 |

| C (C-F) | 163.1 | 163.5 |

The vibrational frequencies and intensities obtained from the DFT frequency analysis (Section 4.1.3) are used to simulate the molecule's theoretical IR and Raman spectra. scifiniti.com

IR intensities are calculated from the derivatives of the dipole moment with respect to the vibrational modes.

Raman activities are calculated from the derivatives of the polarizability. researchgate.net

The simulated spectra can be plotted as graphs of intensity versus wavenumber (cm⁻¹). These theoretical spectra are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for systematic errors in the calculations, such as the neglect of anharmonicity. scifiniti.com Comparing the simulated spectra to experimental FT-IR and FT-Raman spectra is crucial for the definitive assignment of vibrational bands to specific molecular motions, such as O-H stretching, C-F stretching, C-C ring vibrations, and C-H bending modes. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3450 | High | Low | O-H stretch |

| 3060 | Medium | High | Aromatic C-H stretch |

| 2945 | High | High | Cyclohexane C-H stretch |

| 1590 | High | High | Phenyl C=C stretch |

| 1255 | High | Medium | C-F stretch |

Mechanistic Insights from Computational Modeling

Computational modeling provides powerful tools to elucidate reaction mechanisms at a molecular level. For a molecule like this compound, these methods could offer profound insights into its formation and reactivity.

Transition state (TS) theory is a cornerstone of computational reaction dynamics. Locating the transition state on a potential energy surface allows for the calculation of activation energies, which are crucial for understanding reaction rates and pathways. For the synthesis of this compound, which could be formed, for example, by the reduction of 2-(3-Fluorophenyl)cyclohexanone, transition state calculations would be invaluable.

A typical computational workflow to investigate its formation via ketone reduction would involve:

Reactant and Product Optimization: The geometries of the starting ketone, the reducing agent (e.g., NaBH₄), and the final alcohol product would be optimized to find their lowest energy conformations.

Transition State Search: Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or Nudged Elastic Band (NEB) would be used to locate the saddle point (the transition state) on the reaction coordinate corresponding to the hydride transfer.

Frequency Analysis: A frequency calculation is performed on the located TS structure. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the bond being formed and broken during the reaction.

The energy difference between the reactants and the transition state would yield the activation barrier. By calculating the barriers for hydride attack from both the axial and equatorial faces of the cyclohexanone (B45756) ring, one could predict the preferred pathway leading to the trans product.

Table 1: Hypothetical Transition State Calculation Parameters for Ketone Reduction

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Geometry Optimization | Minimization of reactant, product, and TS energies | DFT (B3LYP, M06-2X) / 6-31G(d) or larger |

| Solvent Model | Inclusion of solvent effects (e.g., methanol, THF) | PCM, SMD |

| TS Search Algorithm | Method to locate the first-order saddle point | QST2, QST3, Berny Optimization |

| TS Verification | Confirmation of a single imaginary frequency | Frequency Analysis |

| Energy Calculation | High-accuracy single-point energy | Coupled Cluster (CCSD(T)) / larger basis set |

The preference for the trans stereoisomer in many reactions producing 2-substituted cyclohexanols is a classic topic in stereochemistry. Computational chemistry offers a quantitative explanation for these preferences. The formation of this compound implies that the incoming nucleophile (e.g., hydride) and the existing 3-fluorophenyl group adopt a specific relative orientation determined by the transition state energetics.

Computational models can rationalize this stereochemical outcome by comparing the activation energies of the diastereomeric transition states. For the reduction of 2-(3-fluorophenyl)cyclohexanone, two primary transition states would be modeled:

TS-axial: The transition state leading to the axial alcohol (the cis product).

TS-equatorial: The transition state leading to the equatorial alcohol (the trans product).

It is generally expected that the transition state leading to the thermodynamically more stable equatorial alcohol (trans product) would be lower in energy. This preference is often attributed to minimizing steric hindrance and optimizing orbital interactions in the transition state. Density Functional Theory (DFT) calculations could precisely quantify the energy difference (ΔΔG‡) between these two competing pathways, providing a direct correlation with the experimentally observed diastereomeric ratio. Factors such as steric clash, torsional strain, and electronic effects involving the fluorophenyl group would be explicitly modeled.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum mechanical calculations are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent).

For this compound, an MD simulation would provide detailed information on:

Cyclohexane Ring Conformations: The simulation would show the dynamic equilibrium between the two chair conformations of the cyclohexane ring. It would quantify the preference for the conformer where both the hydroxyl and the 3-fluorophenyl groups are in equatorial positions to minimize steric strain, a principle well-established in conformational analysis.

Rotational Isomers (Rotamers): The simulation would explore the different rotational conformations around the C-C bond connecting the cyclohexane ring and the fluorophenyl group, as well as the C-O bond of the hydroxyl group.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal the specific hydrogen bonding patterns between the hydroxyl group and solvent molecules. It can also map the solvation shell around the hydrophobic phenyl ring and the more polar fluorine atom.

The results of an MD simulation are often analyzed to generate radial distribution functions (to understand solvation structure) and to calculate thermodynamic properties like the free energy of solvation.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Example Value/Method |

|---|---|---|

| Force Field | Defines the potential energy function for atoms | OPLS-AA, GAFF, CHARMM |

| Solvent Model | Explicit representation of the solvent | TIP3P (for water), custom organic solvent box |

| Ensemble | Thermodynamic conditions of the simulation | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | Simulation temperature | 298 K (25 °C) |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Duration of the simulation trajectory | 100 ns - 1 µs |

| Time Step | Integration time step for equations of motion | 2 fs |

Reaction Chemistry and Chemical Transformations of Trans 2 3 Fluorophenyl Cyclohexanol

Oxidation Reactions

The secondary alcohol group in trans-2-(3-Fluorophenyl)cyclohexanol is readily susceptible to oxidation, providing a straightforward route to the corresponding ketone.

The oxidation of this compound yields 2-(3-Fluorophenyl)cyclohexanone. This transformation is a standard reaction for secondary alcohols and can be accomplished using a variety of oxidizing agents. openstax.orgwikipedia.org Common reagents for this conversion are chromium-based compounds, such as pyridinium (B92312) chlorochromate (PCC) and chromic acid (generated from chromium trioxide or sodium dichromate in acidic solution), as well as non-chromium reagents like Dess-Martin periodinane. openstax.orglibretexts.org

The choice of oxidant can be influenced by the desired reaction conditions and scale. PCC is known for being a milder reagent, often used for conversions to aldehydes from primary alcohols, but it is also highly effective for oxidizing secondary alcohols to ketones without significant side reactions. libretexts.orgyoutube.com Stronger oxidizing agents like chromic acid (Jones reagent) also efficiently produce the ketone. youtube.com For laboratory-scale synthesis where avoiding toxic chromium waste is a priority, Dess-Martin periodinane offers a valuable alternative. openstax.org

Table 1: Common Oxidizing Agents for the Synthesis of 2-(3-Fluorophenyl)cyclohexanone

| Oxidizing Agent | Typical Solvent(s) | Key Characteristics |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Milder conditions, good yields for ketone formation. libretexts.org |

| Chromic Acid (Jones Reagent) | Acetone, Water, Sulfuric Acid | Strong oxidant, fast reaction, often used in industrial settings. wikipedia.orgyoutube.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Non-chromium based, mild conditions, suitable for sensitive substrates. openstax.org |

| Potassium Permanganate (KMnO₄) | Alkaline aqueous solution | Strong oxidant, but can lead to over-oxidation or cleavage if not controlled. wikipedia.org |

The mechanism of oxidation for secondary alcohols, such as this compound, generally proceeds through a pathway related to an E2 elimination reaction. openstax.orglibretexts.org When using a chromium(VI) reagent like chromic acid, the initial step involves the reaction between the alcohol and the oxidant to form a chromate (B82759) ester intermediate. openstax.orglibretexts.org

In the subsequent and rate-determining step, a base (often water) abstracts the proton from the carbon bearing the oxygen. Concurrently, the electrons from the C-H bond shift to form a carbon-oxygen double bond (the ketone carbonyl group), and the chromium atom is reduced as it is expelled with its bonding electrons. libretexts.org This concerted process avoids the formation of a carbocation intermediate and is characteristic of an E2-type elimination. The chromium species is reduced from the +6 oxidation state to a +4 state. libretexts.org

A similar mechanistic principle applies to oxidations using Dess-Martin periodinane. The alcohol first reacts with the hypervalent iodine reagent to form a periodinane intermediate. openstax.org A base then facilitates an E2-like elimination to form the ketone, with the iodine species being reduced in the process. openstax.org

Derivatization and Functionalization Reactions

The hydroxyl group of this compound serves as a key site for various derivatization reactions, enabling the synthesis of esters, ethers, and silyl (B83357) ethers.

This compound can undergo esterification by reacting with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is an equilibrium process. For more complete conversion, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine, is preferred. wmich.edu Alternatively, transesterification, where the alcohol displaces another alcohol from an ester, can be achieved under either acidic or basic conditions. masterorganicchemistry.comorganic-chemistry.org

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

The hydroxyl group can be converted into a silyl ether, which is a common protecting group in organic synthesis. Silylation is typically achieved by reacting the alcohol with a silyl halide (e.g., chlorotris-(4-isopropylphenyl)-silane) in the presence of a base like imidazole (B134444) or a tertiary amine. researchgate.net

For 2-arylcyclohexanols, silylation can be performed with high levels of stereoselectivity. Research has shown that isothiourea catalysts can be used for the kinetic resolution of trans-2-arylcyclohexanols via silylation. nih.gov This methodology is selective for the trans diastereomer over the cis form. nih.gov By employing a chiral isothiourea catalyst and a suitable triaryl silyl chloride, it is possible to selectively silylate one enantiomer of the racemic trans-2-arylcyclohexanol, allowing for the separation of the enantiomers. researchgate.netnih.gov Such processes are valuable for accessing enantiomerically enriched materials.

The 3-fluorophenyl group of the molecule can undergo reactions typical of substituted aromatic rings.

Electrophilic Aromatic Substitution (SEAr): The phenyl ring is subject to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.orgyoutube.com The regiochemical outcome of these reactions is directed by the two existing substituents: the fluorine atom and the trans-2-hydroxycyclohexyl group.

The alkyl group (the cyclohexyl ring) is an activating, ortho-, para-director. wikipedia.org

The positions on the aromatic ring are therefore influenced by the combined directing effects of these two groups. The substitution pattern will favor positions that are ortho or para to both substituents, where possible, and are sterically accessible.

Metal-Catalyzed Cross-Coupling: The carbon-fluorine bond, while strong, can be activated for transition metal-catalyzed cross-coupling reactions, although this is generally more challenging than with other aryl halides. ciac.jl.cn Catalytic systems, often based on palladium or nickel, can facilitate reactions like Suzuki, Negishi, or Sonogashira couplings. nih.govresearchgate.net These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the fluorine-bearing carbon, providing a pathway to more complex derivatives. ciac.jl.cnmdpi.com

Ring-Opening and Rearrangement Reactions of Related Epoxide Precursors

The synthesis of this compound and its analogs often involves the strategic ring-opening of a corresponding epoxide precursor, namely 1-(3-fluorophenyl)cyclohexene oxide. Epoxides, or oxiranes, are highly valuable three-membered ring intermediates in organic synthesis due to the significant ring strain (approximately 13 kcal/mol), which facilitates nucleophilic attack. masterorganicchemistry.com The reactions of these precursors are characterized by high regio- and stereoselectivity, which are crucial for obtaining the desired trans-diastereomer. These transformations can be broadly categorized into nucleophilic ring-opening reactions and acid-catalyzed rearrangements.

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. masterorganicchemistry.com This activation allows even weak nucleophiles to open the ring. The regioselectivity of the attack typically follows a mechanism with significant SN1 character. The nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.comyoutube.com For a precursor like 1-(3-fluorophenyl)cyclohexene oxide, this would be the carbon atom bonded to the fluorophenyl group.

Furthermore, the stereochemistry of the reaction is governed by the Fürst-Plattner rule (trans-diaxial opening). The nucleophile attacks the electrophilic carbon from the side opposite to the C-O bond, leading to an inversion of configuration at the site of attack. nih.govresearchgate.net This backside attack on the cyclohexene (B86901) oxide ring, which preferentially adopts a half-chair conformation, results in the formation of a trans-diaxial product, which then equilibrates to the more stable trans-diequatorial conformation. nih.gov This stereochemical control is fundamental to selectively synthesizing the trans-isomer of 2-(3-Fluorophenyl)cyclohexanol.

Lewis acids are particularly effective catalysts for epoxide ring-opening reactions, often providing higher yields and milder reaction conditions compared to Brønsted acids. nih.govresearchgate.net Various metal-based Lewis acids have been shown to catalyze the aminolysis of cyclohexene oxide, a reaction that yields trans-2-aminocyclohexanol derivatives. For instance, iron(III) trifluoroacetate (B77799) [Fe(O₂CCF₃)₃] has been demonstrated to be a highly efficient catalyst for the ring-opening of cyclohexene oxide with various amines under solvent-free conditions. researchgate.net The reaction proceeds rapidly and with high yields, as illustrated in the table below.

| Entry | Amine Nucleophile | Reaction Time | Yield of trans-Product (%) |

|---|---|---|---|

| 1 | Aniline | 15 min | 97 |

| 2 | p-Anisidine | 1 h | 99 |

| 3 | Benzylamine | 15 min | 96 |

| 4 | Pyrrolidine | 10 min | 98 |

In addition to direct ring-opening with external nucleophiles, epoxide precursors can undergo intramolecular rearrangement reactions, particularly in the presence of Lewis acids. The Meinwald rearrangement is a classic example, involving the isomerization of an epoxide to a carbonyl compound (an aldehyde or a ketone). nih.govresearchgate.net This reaction proceeds through a carbocation-like intermediate formed upon coordination of the Lewis acid to the epoxide oxygen. For an epoxide like 1-(3-fluorophenyl)cyclohexene oxide, a hydride shift could potentially lead to the formation of 2-(3-fluorophenyl)cyclohexanone. The choice of catalyst and reaction conditions is critical in directing the reaction towards either nucleophilic addition or rearrangement. nih.gov Bismuth triflate, for example, has been identified as a highly active catalyst for the Meinwald rearrangement of various terpene-based epoxides under mild conditions. nih.gov

| Reaction Type | Key Reagents/Catalysts | Expected Major Product | Governing Principle |

|---|---|---|---|

| Acid-Catalyzed Ring-Opening (e.g., with H₂O) | H₃O⁺ | trans-2-(3-Fluorophenyl)cyclohexane-1,2-diol | Attack at the more substituted carbon; Fürst-Plattner Rule masterorganicchemistry.comnih.gov |

| Lewis Acid-Catalyzed Aminolysis | Amines, Fe(III) or other Lewis acids | trans-2-Amino-2-(3-fluorophenyl)cyclohexanol derivatives | Catalytic activation, high regioselectivity researchgate.netresearchgate.net |

| Meinwald Rearrangement | Lewis Acids (e.g., Bi(OTf)₃, BF₃·Et₂O) | 2-(3-Fluorophenyl)cyclohexanone | Carbocation-like rearrangement nih.govresearchgate.net |

Role As a Chiral Auxiliary and Synthetic Intermediate in Non Biological Contexts

Applications in Asymmetric Induction for New Carbon-Carbon Bond Formations

The utility of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during the formation of new chemical bonds. While direct and specific studies on the application of trans-2-(3-Fluorophenyl)cyclohexanol in asymmetric carbon-carbon bond formation are not extensively documented in publicly available literature, the broader class of trans-2-arylcyclohexanols serves as a strong indicator of its potential. These compounds are recognized as important chiral sources for asymmetric transformations.

The fundamental principle behind the use of a chiral auxiliary is its temporary incorporation into a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of trans-2-arylcyclohexanols in such roles suggests that the 3-fluoro-substituted variant would be a candidate for controlling the facial selectivity of prochiral substrates in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions.

For instance, the hydroxyl group of this compound can be attached to a carboxylic acid or a similar prochiral molecule to form a chiral ester or amide. The bulky and conformationally restricted cyclohexyl ring, with its equatorially oriented fluorophenyl group, would then sterically hinder one face of the enolate or dienophile, leading to a diastereoselective attack by a reagent and the preferential formation of one diastereomer. The specific stereochemical outcome would be dictated by the absolute configuration of the chiral auxiliary.

Precursor for Advanced Organic Building Blocks

The chemical structure of this compound makes it a valuable starting material for the synthesis of more complex and functionally diverse molecules. Its constituent parts—the chiral cyclohexane (B81311) core, the hydroxyl group, and the fluorinated aromatic ring—can each be selectively modified to generate advanced organic building blocks.

The hydroxyl group is a versatile functional handle for a wide array of chemical transformations. It can be converted into an ether, ester, or a leaving group for nucleophilic substitution reactions. For example, etherification or esterification with bifunctional reagents can allow for the introduction of new functionalities or for the linkage of the chiral scaffold to other molecular fragments.

The cyclohexane ring can be further functionalized through reactions at other positions, with the existing stereochemistry directing the approach of incoming reagents. The fluorophenyl group also offers opportunities for modification, such as electrophilic aromatic substitution or cross-coupling reactions, to build more complex aromatic systems.

The synthesis of optically active trans-2-arylcyclohexanol derivatives is a topic of interest, as these compounds are key chiral materials for the asymmetric manufacturing of various substances. Methods for preparing these compounds in high optical purity, such as enzymatic resolution, have been developed. This accessibility of enantiomerically pure starting material is crucial for its application as a precursor for other chiral molecules.

| Potential Transformation | Reagent/Condition | Resulting Building Block |

| Oxidation | PCC, PDC, or Swern oxidation | 2-(3-Fluorophenyl)cyclohexanone |

| Etherification | NaH, then R-X | trans-1-alkoxy-2-(3-fluorophenyl)cyclohexane |

| Esterification | Acyl chloride, pyridine | trans-2-(3-Fluorophenyl)cyclohexyl ester |

| Substitution (after activation of OH) | MsCl, then Nu- | Inverted or retained substitution product |

Ligand Development in Catalysis Based on Structural Features

The development of chiral ligands is of paramount importance in asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The rigid and well-defined stereochemical structure of this compound makes it an attractive scaffold for the design of new chiral ligands.

Ligands derived from this scaffold could coordinate with a metal center, creating a chiral environment that biases the catalytic transformation to favor the formation of one enantiomer of the product. The hydroxyl group can serve as an anchoring point for the attachment of coordinating groups, such as phosphines, amines, or other heteroatoms.

For example, the hydroxyl group could be replaced by a phosphine (B1218219) group through a substitution reaction, potentially leading to a P-chiral or C-chiral phosphine ligand. Alternatively, the hydroxyl group could be used to direct the ortho-lithiation of the fluorophenyl ring, allowing for the introduction of a coordinating group at that position. The combination of the chiral cyclohexane backbone and the strategically placed coordinating atoms would define the geometry of the resulting metal complex and its catalytic properties.

While specific examples of ligands derived from this compound are not prominent in the literature, the general principle is well-established with similar chiral backbones. The development of such ligands would be a promising area of research for applications in asymmetric hydrogenation, cross-coupling reactions, and other metal-catalyzed transformations. The electronic properties of the fluorophenyl group could also influence the catalytic activity of the resulting metal complex.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Stereochemical Control

The synthesis of trans-2-(3-Fluorophenyl)cyclohexanol is primarily achieved through the nucleophilic ring-opening of cyclohexene (B86901) oxide with a Grignard reagent, a well-established and versatile method for C-C bond formation. Specifically, the reaction involves the treatment of cyclohexene oxide with 3-fluorophenylmagnesium bromide. This organometallic reagent, prepared from 3-bromofluorobenzene and magnesium metal, attacks the epoxide ring, leading to the formation of the desired 2-(3-fluorophenyl)cyclohexanol.

The stereochemistry of this reaction is of paramount importance. The nucleophilic attack of the Grignard reagent on the epoxide occurs via an SN2 mechanism. This results in an inversion of configuration at the carbon atom being attacked. To achieve the trans configuration, the reaction proceeds through a transition state where the incoming nucleophile and the departing oxygen atom are on opposite sides of the cyclohexane (B81311) ring. This stereochemical outcome is a direct consequence of the concerted nature of the SN2 reaction, which dictates a backside attack. The inherent stereospecificity of this reaction is a key achievement in the synthesis of this compound, allowing for the direct formation of the trans isomer as the major product.

Further stereochemical control, particularly the separation of enantiomers for the synthesis of optically active this compound, can be achieved through methods analogous to those used for the parent compound, trans-2-phenylcyclohexanol. One such method involves the enzymatic resolution of a racemic mixture. For instance, lipase-catalyzed hydrolysis of a corresponding ester derivative can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed alcohol. Another approach involves the use of chiral auxiliaries or catalysts to induce asymmetry in the synthetic route.

Unresolved Challenges in Synthesis and Mechanistic Understanding

Despite the established synthetic route, several challenges remain in the synthesis and mechanistic understanding of this compound.

Synthesis:

Grignard Reagent Formation: The preparation of 3-fluorophenylmagnesium bromide can sometimes be challenging. The presence of the fluorine atom can influence the reactivity of the aromatic ring, and side reactions, such as Wurtz coupling, can reduce the yield of the desired Grignard reagent.

Regioselectivity: While the reaction of symmetrical cyclohexene oxide is straightforward, the use of substituted cyclohexene oxides could lead to issues of regioselectivity, with the Grignard reagent potentially attacking either of the two epoxide carbons.

Scale-up: Transitioning the synthesis from a laboratory scale to an industrial scale can present challenges in terms of heat management, reagent addition, and purification of the final product.

Mechanistic Understanding:

Influence of the Fluorine Atom: The precise electronic effect of the meta-positioned fluorine atom on the reactivity of the Grignard reagent and the stability of the transition state in the ring-opening reaction is not fully elucidated. A deeper understanding of these electronic effects could lead to the development of more efficient and selective synthetic methods.

Role of Solvation: The nature of the solvent and its coordination to the magnesium center of the Grignard reagent can significantly impact the reaction's kinetics and stereochemical outcome. A detailed mechanistic study of the role of solvent effects is still needed.

Aggregation of the Grignard Reagent: Grignard reagents are known to exist as complex aggregates in solution. The exact nature of the reactive species and the role of these aggregates in the reaction mechanism with cyclohexene oxide are not fully understood.

Potential for Further Computational and Experimental Investigations

To address the unresolved challenges and deepen our understanding of this compound, several computational and experimental investigations can be pursued.

Computational Studies:

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model the reaction pathway of the Grignard reaction, providing insights into the transition state geometries, activation energies, and the electronic effects of the fluorine substituent. This can help in predicting the stereochemical outcome and optimizing reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the solvation of the Grignard reagent and its interaction with cyclohexene oxide in different solvents, providing a more dynamic picture of the reaction environment.

Conformational Analysis: Computational methods can be used to predict the preferred conformations of the trans- and cis-isomers of 2-(3-Fluorophenyl)cyclohexanol and their relative stabilities.

Experimental Investigations:

Kinetic Studies: Detailed kinetic studies can be performed to determine the reaction order with respect to each reactant and to probe the effect of temperature and solvent on the reaction rate. This information is crucial for elucidating the reaction mechanism.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor the reaction progress and identify any reaction intermediates.

Development of Asymmetric Syntheses: Further research into the development of catalytic, enantioselective methods for the synthesis of this compound would be highly valuable. This could involve the screening of new chiral ligands and catalysts.

Broader Implications for Fluorinated Cyclohexanol (B46403) Chemistry

The study of this compound has broader implications for the field of fluorinated cyclohexanol chemistry. The synthetic strategies and mechanistic insights gained from this specific compound can be applied to the synthesis of a wide range of other fluorinated cyclohexanol derivatives with potential applications in various fields.

The presence of the fluorophenyl group provides a handle for further functionalization, allowing for the construction of more complex molecular architectures. The understanding of the stereochemical control in the synthesis of this compound is crucial for the development of chiral fluorinated building blocks for the pharmaceutical and agrochemical industries. Furthermore, the investigation of the impact of the fluorine atom on the chemical and physical properties of the cyclohexanol ring contributes to the fundamental understanding of organofluorine chemistry. This knowledge can guide the rational design of new fluorinated molecules with tailored properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.